4-Chloro-1-(tetrahydro-2H-pyran-2-YL)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrazole 4-Chloro-1-(tetrahydro-2H-pyran-2-YL)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC13629141
InChI: InChI=1S/C14H22BClN2O3/c1-13(2)14(3,4)21-15(20-13)12-10(16)9-17-18(12)11-7-5-6-8-19-11/h9,11H,5-8H2,1-4H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=C(C=NN2C3CCCCO3)Cl
Molecular Formula: C14H22BClN2O3
Molecular Weight: 312.60 g/mol

4-Chloro-1-(tetrahydro-2H-pyran-2-YL)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrazole

CAS No.:

Cat. No.: VC13629141

Molecular Formula: C14H22BClN2O3

Molecular Weight: 312.60 g/mol

* For research use only. Not for human or veterinary use.

4-Chloro-1-(tetrahydro-2H-pyran-2-YL)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrazole -

Specification

Molecular Formula C14H22BClN2O3
Molecular Weight 312.60 g/mol
IUPAC Name 4-chloro-1-(oxan-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
Standard InChI InChI=1S/C14H22BClN2O3/c1-13(2)14(3,4)21-15(20-13)12-10(16)9-17-18(12)11-7-5-6-8-19-11/h9,11H,5-8H2,1-4H3
Standard InChI Key PWEQTBZFEHXPLK-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=C(C=NN2C3CCCCO3)Cl
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=C(C=NN2C3CCCCO3)Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a pyrazole ring substituted at three positions:

  • Position 1: A tetrahydro-2H-pyran-2-yl group, which acts as a protecting moiety for the nitrogen atom, enhancing stability during synthetic transformations .

  • Position 4: A chlorine atom, a common leaving group that facilitates further functionalization via nucleophilic substitution or metal-catalyzed coupling reactions .

  • Position 5: A 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl (pinacol boronate) group, a cornerstone for Suzuki-Miyaura cross-coupling reactions .

The molecular formula is C₁₄H₁₉BClN₂O₃, with a calculated molecular weight of 309.57 g/mol. This aligns with analogous boronate-containing pyrazoles reported in the literature .

Spectral and Stability Characteristics

While direct spectral data for this compound is unavailable, insights can be extrapolated from related structures:

  • NMR Spectroscopy: The THP group typically exhibits resonances at δ 1.4–1.8 ppm (methylene protons) and δ 3.3–4.0 ppm (ether oxygen-proximal protons) . The pinacol boronate’s methyl groups resonate as singlets near δ 1.25 ppm .

  • Stability: The boronate ester is moisture-sensitive, necessitating storage under inert conditions . The THP group is stable under basic conditions but cleavable via acidic hydrolysis .

Synthetic Methodologies

Retrosynthetic Analysis

The compound can be dissected into three key building blocks:

  • Pyrazole Core: Derived from 4-chloropyrazole through functionalization.

  • THP Protection: Introduced via nucleophilic substitution using dihydropyran.

  • Boronate Ester: Installed via palladium-catalyzed borylation or Grignard-mediated transmetallation .

Stepwise Synthesis

A plausible route, adapted from Kong et al. , involves:

Step 1: Protection of Pyrazole Nitrogen
4-Chloro-1H-pyrazole is treated with dihydropyran under acidic conditions to yield 4-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole. This step ensures regioselective protection of the nitrogen .

Step 2: Boronate Ester Installation
The protected pyrazole undergoes Miyaura borylation using bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (Cs₂CO₃) . Alternative methods employ i-PrMgCl to facilitate boron group transfer .

Reaction Conditions:

  • Solvent: Tetrahydrofuran (THF) or 1,4-dioxane.

  • Temperature: 20–30°C for 14–24 hours .

  • Yield: ~65–75% (estimated from analogous reactions) .

Optimization Challenges

Key challenges include:

  • Regioselectivity: Ensuring boronation occurs exclusively at position 5, avoiding competing reactions at position 3.

  • Purification: Silica gel chromatography is commonly employed, though boronate esters may require careful handling to prevent hydrolysis .

Applications in Pharmaceutical and Materials Science

Role in Drug Discovery

The compound serves as a critical intermediate in synthesizing kinase inhibitors and anticancer agents. For example:

  • Crizotinib Analogues: The boronate group enables Suzuki couplings with aryl halides to construct biaryl motifs essential for target binding .

  • Proteolysis-Targeting Chimeras (PROTACs): The chlorine atom allows subsequent substitution with linker molecules for protein degradation applications .

Material Science Innovations

In polymer chemistry, the boronate ester participates in dynamic covalent bonding, enabling self-healing materials. For instance, incorporation into polyurethanes enhances thermal stability and recyclability .

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